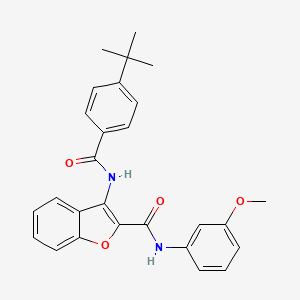

3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, commonly known as TAK-659, is a selective inhibitor of the enzyme Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

A class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized, showcasing antimicrobial and antioxidant activities. These compounds, derived through a multi-step synthesis involving 2-acetyl benzofuran and Claisen–Schmidt condensation reactions, demonstrated a significant degree of antimicrobial and antioxidant activities. Compounds within this class exhibited varying degrees of effectiveness, with specific compounds highlighted for their superior antimicrobial and antioxidant efficacies (Rangaswamy et al., 2017).

Synthesis and Analgesic Properties

Phthaloylimidoalkyl derivatives were synthesized and characterized, leading to compounds that displayed notable analgesic and anti-inflammatory properties. This research highlighted the synthesis process and the promising biological activities of the derived compounds, providing insights into their potential therapeutic applications (Okunrobo & Usifoh, 2006).

Organogel Applications

Novel perylenetetracarboxylic diimide compounds were designed and synthesized, leading to the formation of fluorescent organogels with distinct properties. These organogels, composed of H- and J-aggregates, showcased reversible transformations between gel and solution states, highlighting their potential in material science applications (Wu et al., 2011).

Synthesis of Polyamides

Ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol were synthesized. These polyamides, characterized by their noncrystalline nature and solubility in various solvents, demonstrated high thermal stability and the ability to form transparent, flexible films, suggesting their utility in various industrial applications (Hsiao et al., 2000).

Propriétés

IUPAC Name |

3-[(4-tert-butylbenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-27(2,3)18-14-12-17(13-15-18)25(30)29-23-21-10-5-6-11-22(21)33-24(23)26(31)28-19-8-7-9-20(16-19)32-4/h5-16H,1-4H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJFRPSVYUWCID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2817486.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2817490.png)